2-[[4-Methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NF778 is a synthetic organic compound known for its role as a P2X2 receptor antagonist . This compound is primarily used in pharmacological research to study the effects of P2X2 receptor inhibition . The P2X2 receptor is a type of purinergic receptor that is activated by adenosine triphosphate (ATP) and plays a crucial role in various physiological processes, including neurotransmission and inflammation .
Preparation Methods
The synthesis of NF778 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized as a sodium salt to enhance its solubility and stability . Industrial production methods for NF778 are also not widely documented, but they likely involve standard organic synthesis techniques, including purification and crystallization steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
NF778 undergoes various chemical reactions, including:
Oxidation: NF778 can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: NF778 can participate in substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens or nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its structure into smaller components.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
NF778 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NF778 is used to study the properties and behavior of P2X2 receptors. It helps researchers understand the receptor’s role in various chemical processes and interactions.
Biology: In biological research, NF778 is used to investigate the physiological and pathological roles of P2X2 receptors. It is particularly useful in studying neurotransmission, inflammation, and pain mechanisms.
Medicine: In medical research, NF778 is explored for its potential therapeutic applications. By inhibiting P2X2 receptors, it may help in developing treatments for conditions related to excessive ATP signaling, such as chronic pain and inflammatory diseases.
Industry: In the pharmaceutical industry, NF778 is used in drug development and testing. It serves as a tool compound to evaluate the efficacy and safety of new drugs targeting P2X2 receptors.
Mechanism of Action
NF778 exerts its effects by binding to and inhibiting P2X2 receptors . These receptors are ion channels that open in response to ATP binding, allowing the flow of ions such as calcium and sodium into the cell. By blocking these receptors, NF778 prevents the influx of ions, thereby modulating cellular responses. This inhibition can affect various physiological processes, including neurotransmission, inflammation, and pain perception .
Comparison with Similar Compounds
NF778 is unique in its high specificity and potency as a P2X2 receptor antagonist . Similar compounds include:
PPADS (Pyridoxal-phosphate-6-azophenyl-2’,4’-disulfonic acid): Another P2X receptor antagonist, but with broader activity across different P2X receptor subtypes.
Suramin: A non-selective P2 receptor antagonist that inhibits both P2X and P2Y receptors.
TNP-ATP (2’,3’-O-(2,4,6-trinitrophenyl)adenosine 5’-triphosphate): A potent antagonist of P2X receptors, but less selective compared to NF778.
NF778’s uniqueness lies in its selective inhibition of P2X2 receptors, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .
Properties
Molecular Formula |
C51H44N6O23S6 |
---|---|
Molecular Weight |
1301.3 g/mol |
IUPAC Name |
2-[[4-methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid |
InChI |
InChI=1S/C51H44N6O23S6/c1-25-9-11-31(49(60)56-43-41(83(69,70)71)21-27-13-15-35(81(63,64)65)23-37(27)45(43)85(75,76)77)19-39(25)54-47(58)29-5-3-7-33(17-29)52-51(62)53-34-8-4-6-30(18-34)48(59)55-40-20-32(12-10-26(40)2)50(61)57-44-42(84(72,73)74)22-28-14-16-36(82(66,67)68)24-38(28)46(44)86(78,79)80/h3-7,9-19,21-24,30,32H,8,20H2,1-2H3,(H,54,58)(H,55,59)(H,56,60)(H,57,61)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) |
InChI Key |
RLZIFZVDVFDJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C=C1)C(=O)NC2=C(C=C3C=CC(=CC3=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4C=CCC(=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C(C=C8C=CC(=CC8=C7S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.